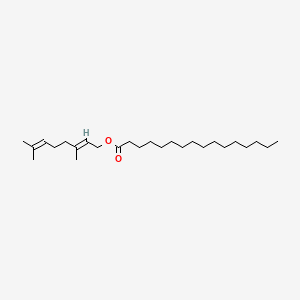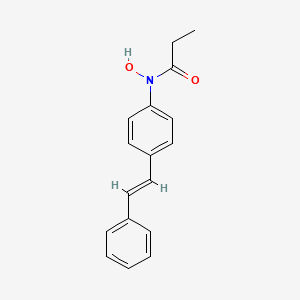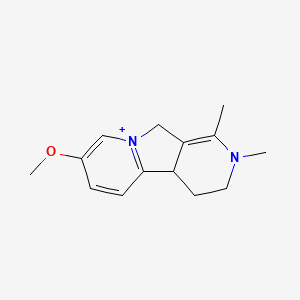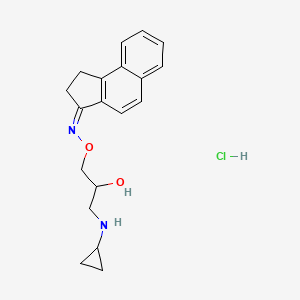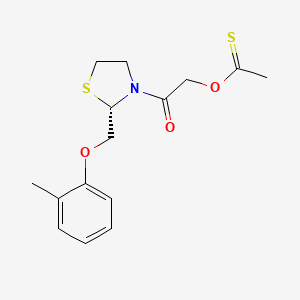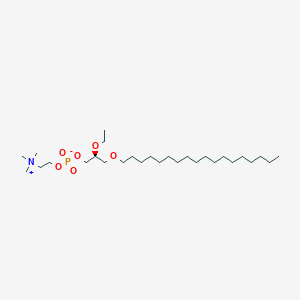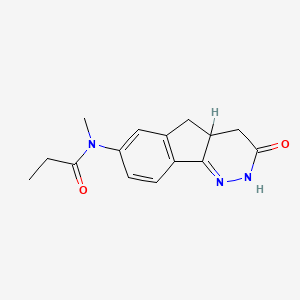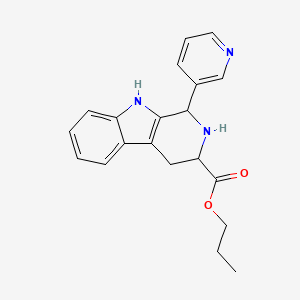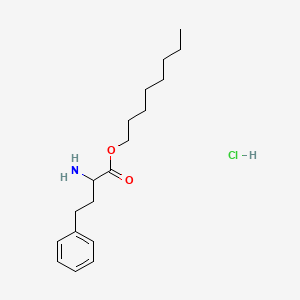
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a dimethyl group, and a methylamino carbonyl hydrazino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to a wide range of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester has several scientific research applications:
Biology: The compound may be used in studies related to enzyme inhibition, protein interactions, and other biological processes.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism by which propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include enzyme inhibition, binding to receptors, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: This compound has a similar propanoic acid backbone but lacks the hydrazino and methylamino carbonyl groups.
Propanoic acid, 2-methyl-, ethyl ester: Another similar compound with a propanoic acid backbone but different substituents.
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
96804-58-9 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl 3-[dimethylamino(methylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C8H17N3O3/c1-9-8(13)11(10(2)3)6-5-7(12)14-4/h5-6H2,1-4H3,(H,9,13) |
Clave InChI |
ZPZWWHYMGCYHPI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(CCC(=O)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

